molecular formula C10H8ClN3 B1399422 6-(3-Chlorophenyl)pyrimidin-4-amine CAS No. 1192814-53-1

6-(3-Chlorophenyl)pyrimidin-4-amine

Cat. No.: B1399422
CAS No.: 1192814-53-1
M. Wt: 205.64 g/mol
InChI Key: ZYQBVXRVGUVSCW-UHFFFAOYSA-N
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Description

6-(3-Chlorophenyl)pyrimidin-4-amine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen atoms at positions 1 and 3Pyrimidine derivatives are known for their diverse biological activities, including antihypertensive, anticancer, antimicrobial, anti-inflammatory, and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Chlorophenyl)pyrimidin-4-amine typically involves the reaction of 3-chlorobenzonitrile with guanidine in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrimidine ring. The reaction conditions usually involve heating the mixture to reflux for several hours to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: 6-(3-Chlorophenyl)pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

    Suzuki-Miyaura Coupling: Boronic acids and palladium catalysts are typically used under mild conditions.

Major Products Formed:

  • Substituted phenylpyrimidines
  • Pyrimidine N-oxides
  • Aminopyrimidines
  • Biaryl compounds

Scientific Research Applications

6-(3-Chlorophenyl)pyrimidin-4-amine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Comparison: 6-(3-Chlorophenyl)pyrimidin-4-amine is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

6-(3-chlorophenyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c11-8-3-1-2-7(4-8)9-5-10(12)14-6-13-9/h1-6H,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYQBVXRVGUVSCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 6-chloropyrimidin-4-amine (0.324 g, 2.5 mmol), 3-chlorophenylboronic acid (0.489 g, 3.13 mmol), Na2CO3 (0.795 g, 7.50 mmol) and bis(triphenylphosphine)palladium(II)chloride (0.035 g, 0.050 mmol) was suspended in a mixture of DME/EtOH/wate (15:2:3 mL). The mixture was heated in the microwave synthesizer at 125° C. for 20 min and concentrated. The residue was purified by silica gel chromatography (30-70% ethyl acetate in hexanes) to afford: 6-(3-chlorophenyl)pyrimidin-4-amine (0.47 g, 2.286 mmol, 91% yield) as a yellow solid. LCMS R.T.=1.45; [M+2H]+=208.05.
Quantity
0.324 g
Type
reactant
Reaction Step One
Quantity
0.489 g
Type
reactant
Reaction Step One
Quantity
0.795 g
Type
reactant
Reaction Step One
Name
bis(triphenylphosphine)palladium(II)chloride
Quantity
0.035 g
Type
catalyst
Reaction Step One
Name
DME EtOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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